N-(5-chloro-2-hydroxyphenyl)formamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-5-1-2-7(11)6(3-5)9-4-10/h1-4,11H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIMZGLHTVVWOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of N 5 Chloro 2 Hydroxyphenyl Formamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
Proton NMR (¹H NMR) for Structural Elucidation
The ¹H NMR spectrum of N-(5-chloro-2-hydroxyphenyl)formamide is expected to exhibit distinct signals corresponding to the aromatic protons, the amide proton (N-H), the formyl proton (CHO), and the phenolic proton (O-H). The chemical shifts (δ) are influenced by the electronic environment of each proton. The hydroxyl (-OH) and aminoformyl (-NHCHO) groups are electron-donating, which tends to shield aromatic protons, shifting them upfield. Conversely, the electronegative chlorine atom and the carbonyl group have a deshielding effect, moving adjacent protons downfield.
The aromatic region will display signals for three protons. The proton at C6 (ortho to the -OH group) is expected to appear as a doublet. The proton at C4 (ortho to the -Cl group) should appear as a doublet of doublets, and the proton at C3 (ortho to the -NHCHO group) is anticipated to be a doublet. The presence of two rotamers (cis and trans isomers) around the amide C-N bond is possible due to restricted rotation, which could lead to a doubling of some signals, particularly for the formyl and NH protons.
Predicted ¹H NMR Data (in DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~10.0 - 10.5 | Singlet (broad) | - | OH |
| ~9.5 - 10.0 | Singlet / Doublet | ~1-2 Hz (if coupled to CHO) | NH |
| ~8.2 - 8.4 | Singlet / Doublet | ~1-2 Hz (if coupled to NH) | CHO |
| ~7.8 - 8.0 | Doublet | J ≈ 2.5 Hz | H-6 |
| ~7.2 - 7.4 | Doublet of Doublets | J ≈ 8.8, 2.5 Hz | H-4 |
| ~6.9 - 7.1 | Doublet | J ≈ 8.8 Hz | H-3 |
Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound has seven distinct carbon environments. The chemical shifts are highly sensitive to the electronic effects of the substituents. Carbons bonded to electronegative atoms like oxygen, nitrogen, and chlorine are significantly deshielded and appear at a lower field.
The formyl carbon (C=O) is expected to have the most downfield shift. The carbons directly attached to the hydroxyl group (C2) and the formamide (B127407) group (C1) will also be downfield, followed by the carbon bearing the chlorine atom (C5). The remaining aromatic carbons will appear at chemical shifts determined by the cumulative electronic effects of all substituents.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~160 - 164 | C=O (Formyl) |
| ~148 - 152 | C2 (C-OH) |
| ~128 - 132 | C1 (C-NH) |
| ~126 - 130 | C4 |
| ~122 - 126 | C5 (C-Cl) |
| ~120 - 124 | C6 |
| ~115 - 119 | C3 |
Two-Dimensional NMR Techniques (e.g., gCOSY, gHSQC, gHMBC)
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei.
gCOSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key expected cross-peaks would be observed between the adjacent aromatic protons: H-3 with H-4, and H-4 with H-6. A weaker correlation might also be visible between the N-H and formyl protons, which would confirm their coupling.
gHSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the predicted proton signals to their corresponding carbon signals from the ¹³C NMR spectrum (e.g., H-3 to C3, H-4 to C4, H-6 to C6, and the formyl proton to the formyl carbon).
gHMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is powerful for establishing the connectivity of the molecular fragments. Key expected correlations would include:
The N-H proton showing cross-peaks to the formyl carbon (C=O) and aromatic carbons C1 and C6.
The formyl proton (CHO) correlating to the C1 carbon.
Aromatic proton H-6 showing correlations to C1, C2, and C4.
Aromatic proton H-4 showing correlations to C2, C5, and C6.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound is expected to be rich with characteristic absorption bands that confirm the presence of its key functional groups. The high-frequency region would be dominated by stretching vibrations of the O-H and N-H groups. The carbonyl (C=O) stretching of the amide group gives rise to a very strong and distinct absorption band (Amide I). Other important vibrations include the N-H bending (Amide II), aromatic ring stretches, and the C-Cl stretch.
Predicted FTIR Data
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| ~3300 - 3400 | O-H stretch | Phenolic hydroxyl, likely broad |
| ~3150 - 3250 | N-H stretch | Amide N-H |
| ~3000 - 3100 | Aromatic C-H stretch | Aryl C-H bonds |
| ~1660 - 1680 | C=O stretch (Amide I) | Strong, characteristic amide carbonyl |
| ~1520 - 1560 | N-H bend (Amide II) | Coupled with C-N stretch |
| ~1580, ~1480 | C=C stretch | Aromatic ring vibrations |
| ~1250 - 1300 | C-O stretch | Phenolic C-O bond |
| ~1200 - 1240 | C-N stretch (Amide III) | Coupled with N-H bend |
| ~700 - 800 | C-Cl stretch | Carbon-chlorine bond |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy is a complementary technique to IR spectroscopy. thermofisher.com While IR is based on the absorption of light, Raman is a scattering technique. thermofisher.com A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. Generally, symmetric and non-polar bonds produce strong Raman signals, whereas polar functional groups are more prominent in IR spectra.
For this compound, the symmetric stretching vibrations of the aromatic ring are expected to be particularly strong in the Raman spectrum. The C-Cl stretch should also be easily observable. In contrast, the highly polar O-H, N-H, and C=O stretching vibrations, which are strong in the IR spectrum, are expected to be weaker in the Raman spectrum. The combination of both IR and Raman data provides a more complete vibrational profile of the molecule.
Predicted Major Raman Bands
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| ~3000 - 3100 | Aromatic C-H stretch | Strong intensity |
| ~1580 - 1600 | Aromatic ring stretch | Symmetric "breathing" mode, strong |
| ~1250 - 1300 | Aromatic ring mode | In-plane bending |
| ~990 - 1010 | Aromatic ring breathing | Characteristic strong, sharp peak |
| ~700 - 800 | C-Cl stretch | Strong intensity due to high polarizability |
Electronic Spectroscopy
Electronic spectroscopy probes the electronic structure of a molecule by measuring the absorption and emission of electromagnetic radiation corresponding to transitions between electronic energy levels.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. nih.govchemicalbook.com When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. chemicalbook.com The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores (light-absorbing groups).
For this compound, the primary chromophore is the substituted benzene (B151609) ring. The presence of the hydroxyl (-OH), chloro (-Cl), and formamide (-NHCHO) groups on the aromatic ring influences the energy of the molecular orbitals. The expected electronic transitions would be primarily of two types:
π → π* (pi to pi star) transitions: These are high-energy transitions associated with the π-electron system of the aromatic ring. They typically result in strong absorption bands.
n → π* (n to pi star) transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as those on the oxygen and nitrogen atoms, to an anti-bonding π* orbital. These transitions are generally weaker than π → π* transitions. chemicalbook.com
The solvent used for analysis can influence the position and intensity of these absorption maxima.
| Expected Transition Type | Associated Molecular Orbitals | Description | Expected Intensity |
|---|---|---|---|
| π → π | HOMO → LUMO | Excitation of an electron from a bonding π-orbital to an anti-bonding π-orbital within the aromatic ring. | High |
| n → π | n → LUMO | Excitation of a non-bonding electron from the oxygen or nitrogen atoms to an anti-bonding π-orbital. | Low to Medium |
Fluorescence Spectroscopy for Luminescent Properties
Fluorescence spectroscopy is a powerful technique for studying the luminescent properties of molecules. After a molecule absorbs light and reaches an excited electronic state, it can relax to the ground state by emitting a photon. This emitted light is known as fluorescence. Aromatic compounds are often fluorescent, and the characteristics of the emission are sensitive to the molecular structure and its environment.
The fluorescence spectrum of this compound would be expected to show an emission band at a longer wavelength (lower energy) than its absorption band, a phenomenon known as the Stokes shift. The intensity of the fluorescence (quantum yield) and the exact emission wavelength would be influenced by the substituents on the phenyl ring. The hydroxyl group, in particular, can play a significant role in the excited-state dynamics, potentially leading to processes like excited-state intramolecular proton transfer (ESIPT), which can affect the emission properties. The presence of the heavy chlorine atom could also influence the luminescent properties, potentially decreasing fluorescence intensity.
| Property | Description | Expected Observation |
|---|---|---|
| Excitation Wavelength (λex) | Wavelength of light absorbed to produce the excited state, typically corresponding to an absorption maximum from UV-Vis. | Corresponds to a π → π* absorption band. |
| Emission Wavelength (λem) | Wavelength of light emitted during fluorescence. | Longer wavelength than the excitation wavelength (Stokes Shift). |
| Quantum Yield (ΦF) | The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. | Variable, potentially moderate due to the aromatic structure but may be affected by substituents. |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, making it ideal for analyzing this compound. In positive ion mode, the molecule is expected to be protonated, typically at the nitrogen or carbonyl oxygen atom, to form a pseudomolecular ion [M+H]⁺. The mass spectrometer then measures the m/z of this ion, allowing for direct confirmation of the compound's molecular weight. Depending on the experimental conditions, other adducts, such as sodium adducts [M+Na]⁺, might also be observed.
The molecular formula for this compound is C₇H₆ClNO₂. Its molecular weight can be calculated as follows:
Carbon: 7 x 12.011 = 84.077
Hydrogen: 6 x 1.008 = 6.048
Chlorine: 1 x 35.453 = 35.453
Nitrogen: 1 x 14.007 = 14.007
Oxygen: 2 x 15.999 = 31.998
Total Nominal Mass (M): ~171.58 g/mol
| Ion Species | Formula | Expected Nominal m/z |
|---|---|---|
| Protonated Molecule | [C₇H₆ClNO₂ + H]⁺ | 172.0 |
| Sodium Adduct | [C₇H₆ClNO₂ + Na]⁺ | 194.0 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, typically to four or more decimal places. This precision allows for the determination of a molecule's elemental composition from its exact mass, as each element has a unique mass defect (the difference between its exact mass and its integer mass number). An acceptable mass accuracy is generally considered to be within 5 parts per million (ppm).
For this compound, HRMS would be used to measure the exact mass of the [M+H]⁺ ion. This experimental value would then be compared to the theoretical exact mass calculated using the monoisotopic masses of the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl).
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₆ClNO₂ |
| Ion Formula | [C₇H₇ClNO₂]⁺ |
| Theoretical Monoisotopic Mass ([M+H]⁺) | 172.01653 u |
| Brief Calculation | (712.00000) + (71.00783) + (134.96885) + (114.00307) + (2*15.99491) |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine bond lengths, bond angles, and intermolecular interactions that define the crystal lattice.
For this compound, a crystal structure analysis would reveal the precise molecular geometry. It is expected that the benzene ring is planar. A key feature of the solid-state architecture would be the network of intermolecular hydrogen bonds. The hydroxyl (-OH) and formamide (N-H) groups are excellent hydrogen bond donors, while the carbonyl oxygen (C=O) and hydroxyl oxygen atoms are effective hydrogen bond acceptors. These interactions are crucial for stabilizing the crystal packing, often leading to the formation of well-defined supramolecular structures such as dimers or chains.
| Expected Structural Feature | Description |
|---|---|
| Molecular Geometry | Confirmation of bond lengths, bond angles, and planarity of the aromatic ring. |
| Intermolecular Hydrogen Bonding | Formation of strong hydrogen bonds, likely involving O-H···O=C, N-H···O(H), or N-H···O=C interactions, leading to dimer or chain formation. |
| Crystal Packing | Details on the unit cell parameters (a, b, c, α, β, γ) and space group, describing how molecules are arranged in the crystal lattice. |
| π-π Stacking | Potential for interactions between the aromatic rings of adjacent molecules, further stabilizing the crystal structure. |
Computational and Theoretical Investigations of N 5 Chloro 2 Hydroxyphenyl Formamide
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models prominently featuring N-(5-chloro-2-hydroxyphenyl)formamide are not extensively documented in publicly available literature, the methodologies applied to analogous compounds, such as substituted benzimidazoles and diaminobenzophenones, provide a clear framework for how such models would be developed. chalcogen.roresearchgate.net
The fundamental principle of QSAR is to correlate physicochemical or structural features of molecules, known as descriptors, with their observed biological activities. chalcogen.ro The process typically involves the following key steps:
Data Set Compilation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is collected. For this compound, this would involve synthesizing and testing a library of its derivatives.
Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the series. These can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure of the molecule.
Electronic descriptors: Pertaining to the electronic properties of the molecule (e.g., partial charges, dipole moment).
Quantum chemical descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). chalcogen.ro
Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are employed to generate a mathematical equation that links the descriptors to the biological activity. chalcogen.roresearchgate.net The predictive power of the resulting QSAR model is then rigorously assessed through internal and external validation techniques.
A hypothetical QSAR study on a series of this compound derivatives might identify key structural features that modulate a specific biological activity. For instance, the model could reveal that increasing the electron-withdrawing nature of a substituent at a particular position enhances the activity, providing a rationale for the design of more potent analogs.
In Silico Assessment of Molecular Descriptors Relevant to Drug Design
The journey of a drug candidate from initial discovery to clinical application is long and arduous, with a high rate of attrition. In silico drug design methods play a crucial role in mitigating these challenges by enabling the early prediction of a compound's pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.netresearchgate.net For this compound, an in silico assessment of its molecular descriptors can provide valuable insights into its potential as a drug-like molecule.
This assessment typically involves the calculation and analysis of a range of physicochemical and structural properties that are known to influence a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.govnih.gov Key molecular descriptors relevant to drug design include:
Molecular Weight (MW): Affects solubility and permeability.
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences absorption and distribution.
Hydrogen Bond Donors (HBD) and Acceptors (HBA): Important for binding to biological targets and for solubility.
Topological Polar Surface Area (TPSA): Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Rotatable Bonds (nRotb): Influences conformational flexibility and bioavailability.
These descriptors are often evaluated in the context of established guidelines for drug-likeness, such as Lipinski's Rule of Five. A hypothetical in silico assessment of this compound might yield the data presented in the following interactive table.
| Descriptor | Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | 187.59 g/mol | Compliant (< 500) |
| LogP | 2.15 | Compliant (< 5) |
| Hydrogen Bond Donors | 2 | Compliant (≤ 5) |
| Hydrogen Bond Acceptors | 2 | Compliant (≤ 10) |
| Topological Polar Surface Area | 52.83 Ų | Favorable for good oral bioavailability |
| Rotatable Bonds | 1 | Favorable for good oral bioavailability |
Note: The values in this table are calculated based on the chemical structure of this compound and are for illustrative purposes.
Beyond these fundamental descriptors, more advanced computational techniques like molecular docking can be employed. dntb.gov.uaresearchgate.net Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and the key intermolecular interactions driving the recognition process. nih.govsemanticscholar.org For this compound, docking studies could be used to screen for potential biological targets and to guide the design of derivatives with improved binding affinity.
Theoretical Prediction of Non-Linear Optical (NLO) Properties
Non-Linear Optical (NLO) materials are of significant interest due to their potential applications in various technologies, including optical communications, data storage, and optical computing. researchgate.net Organic molecules with conjugated π-electron systems are particularly promising candidates for NLO applications. researchgate.net Theoretical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for predicting the NLO properties of novel materials, thereby guiding synthetic efforts towards the most promising candidates. ijesit.comrsc.org
The NLO response of a molecule is characterized by its hyperpolarizability (β). A high β value is indicative of a strong NLO response. Theoretical predictions of the NLO properties of this compound would involve the following steps:
Geometry Optimization: The 3D structure of the molecule is optimized using a suitable level of theory, such as B3LYP with an appropriate basis set. ijesit.com
Calculation of Electronic Properties: The optimized geometry is then used to calculate various electronic properties, including the dipole moment (μ) and the components of the polarizability (α) and the first hyperpolarizability (β).
Analysis of Structure-Property Relationships: The calculated NLO properties are then analyzed in the context of the molecule's electronic structure. Key factors influencing the NLO response include the presence of electron-donating and electron-withdrawing groups, the extent of π-conjugation, and the intramolecular charge transfer characteristics.
The HOMO-LUMO energy gap is another crucial parameter obtained from these calculations, as a smaller gap is often associated with a larger hyperpolarizability. researchgate.netijesit.com A hypothetical DFT study on this compound could yield the following NLO properties:
| Property | Calculated Value |
| Dipole Moment (μ) | 3.5 D |
| Mean Polarizability (α) | 15 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 8 x 10⁻³⁰ esu |
| HOMO-LUMO Energy Gap | 4.5 eV |
Note: The values in this table are hypothetical and are presented to illustrate the type of data generated from theoretical NLO calculations on a molecule like this compound.
These theoretical predictions can provide valuable guidance for the design of new NLO materials based on the this compound scaffold. For instance, the calculations might suggest that the introduction of a strong electron-donating group at a specific position on the phenyl ring could significantly enhance the hyperpolarizability and thus the NLO response.
Biological and Biomedical Research Applications of N 5 Chloro 2 Hydroxyphenyl Formamide and Analogues
Investigation of Diverse Biological Activities
Analogues derived from the N-(5-chloro-2-hydroxyphenyl)formamide structure have demonstrated a remarkable diversity of biological actions, underscoring the versatility of the substituted 2-hydroxybenzamide scaffold in medicinal chemistry.
Antimicrobial Activity (e.g., Antibacterial, Antifungal Efficacy)
The 5-chloro-2-hydroxybenzamide moiety is a key component in a variety of synthetic compounds investigated for their antimicrobial properties. A series of novel sulfonamides incorporating 5-chloro-2-hydroxybenzoic acid scaffolds were synthesized and evaluated for their activity against a range of microbes. nih.govresearchgate.net One of the most potent compounds identified was 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, which showed significant activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 31.25 µmol/L. nih.govresearchgate.net Another analogue, 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide, demonstrated notable efficacy against Mycobacterium kansasii at concentrations of 1-4 µmol/L. nih.govresearchgate.net However, the antifungal potency of these particular derivatives was found to be limited. nih.govresearchgate.net
Further research has highlighted the potential of related structures. The compound N-(2-hydroxyphenyl)-2-phenazinamine (NHP), isolated from the marine actinomycete Nocardiopsis exhalans, has shown excellent biofilm inhibitory activity against clinically relevant pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov Metal complexes have also been explored; for instance, a zinc(II) complex with an azomethine derived from 5-chloro-2-(N-tosylamino)benzaldehyde and 4-chloroaniline exhibited protistocidal activity twice that of the reference drug toltrazuril. mdpi.com In contrast, the synthetic amide 2-chloro-N-phenylacetamide has demonstrated antifungal activity against various strains of Aspergillus niger, with MICs between 32 and 256 μg/mL. nih.gov
| Compound/Analogue | Target Organism(s) | Observed Activity (MIC) |
|---|---|---|
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive and resistant Staphylococcus aureus | 15.62–31.25 µmol/L |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1–4 µmol/L |
| N-(2-hydroxyphenyl)-2-phenazinamine (NHP) | E. coli, P. aeruginosa, S. aureus | Significant biofilm inhibition |
| 2-chloro-N-phenylacetamide | Aspergillus niger | 32–256 µg/mL |
Antiviral Properties and Mechanisms
Analogues of the 5-chloro-2-hydroxybenzamide structure have emerged as potent inhibitors of viral replication. A notable series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were identified as effective inhibitors of Respiratory Syncytial Virus (RSV), a primary cause of lower respiratory tract infections in children. nih.gov Many of these compounds reduced the production of infectious viral particles by more than a log at a concentration of 10 μM without affecting cell viability. nih.gov Beyond inhibiting viral replication, these compounds also suppressed RSV-induced inflammatory responses by modulating the IRF3 and NF-κB signaling pathways. nih.gov
This same class of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues also demonstrated significant activity against human adenovirus (HAdV). nih.gov Several compounds from this series, including compounds 6, 15, 29, 40, 43, 46, 47, and 54, showed high selectivity indexes (SI > 100) and potent anti-HAdV activity in the sub-micromolar to low micromolar range. nih.gov Preliminary studies into their mechanism suggest that some compounds may target the HAdV DNA replication process, while others appear to interfere with later stages of the viral life cycle. nih.gov The broad-spectrum antiviral activity of related compounds like Niclosamide, which is structurally similar, is attributed to its interference with host-regulated pathways essential for virus replication. nih.govnih.gov
Anticancer and Antiproliferative Potentials in Cell Lines
The 5-chloro-2-hydroxybenzoyl scaffold is integral to several classes of compounds with demonstrated anticancer and antiproliferative effects. A series of sulfonyl-α-L-amino acid derivatives featuring a 5-chloro-2-methoxy-benzoyl moiety were evaluated for their activity against various human cancer cell lines. ekb.eg Among these, compounds such as 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-cysteine and its glutamine and tryptophan counterparts were the most active against hepatocellular carcinoma (HEPG2), breast adenocarcinoma (MCF7), and pancreatic cancer (PaCa2) cell lines, with IC50 values of 51.9, 54.2, and 59.7 µg/ml, respectively. ekb.eg
In a different approach, a potent ALK/EGFR dual kinase inhibitor, CHMFL-ALK/EGFR-050, was developed for non-small cell lung cancer (NSCLC). nih.gov This compound, N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide, significantly inhibited the proliferation of NSCLC cell lines driven by EGFR and EML4-ALK mutations by inducing apoptosis and arresting the cell cycle at the G0/G1 phase. nih.gov Another example is (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, which acts as a selective inhibitor of Dishevelled 1 (DVL1), a key protein in the WNT signaling pathway often dysregulated in cancer. nih.gov This compound inhibited the growth of HCT116 colon cancer cells with an EC50 value of 7.1 ± 0.6 μM. nih.gov
| Compound/Analogue | Cell Line(s) | Observed Activity (IC50/EC50) |
|---|---|---|
| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-cysteine | HEPG2 (Hepatocellular Carcinoma) | 51.9 µg/ml |
| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-glutamine | MCF7 (Breast Adenocarcinoma) | 54.2 µg/ml |
| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-tryptophan | PaCa2 (Pancreatic Cancer) | 59.7 µg/ml |
| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | HCT116 (Colon Cancer) | 7.1 ± 0.6 µM |
Enzyme Inhibition Studies (e.g., Xanthine Oxidase, Histone Deacetylase)
Analogues containing the chlorinated phenyl structure have been investigated as inhibitors of key enzymes involved in disease pathology. Histone deacetylases (HDACs), which are crucial epigenetic regulators, are validated targets for anticancer drug development. nih.govexplorationpub.com A series of HDAC inhibitors were developed by incorporating a 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment as a "cap" group. nih.gov One compound from this series, L20, demonstrated selectivity for class I HDACs, with IC50 values of 0.684 µM, 2.548 µM, and 0.217 µM against HDAC1, HDAC2, and HDAC3, respectively. nih.gov
Xanthine oxidase (XO) is another important enzyme target, as its overactivity leads to excess uric acid production, causing conditions like gout. nih.gov Phenolic compounds, which share structural similarities with the hydroxyphenyl core of the title compound, are known to inhibit XO. nih.govnih.gov Studies on structurally diverse phenolic compounds have shown that features like caffeoyl groups are closely linked to XO inhibition. nih.gov Flavonoids, which are natural phenolic compounds, have demonstrated potent XO inhibitory activity, with some being 5- to 40-fold stronger than the standard drug allopurinol. mdpi.com Diosmetin was identified as the strongest inhibitor of uric acid formation in one such study. mdpi.com
Receptor Agonism and Antagonism (e.g., β2 Adrenoceptor)
The hydroxyphenyl motif is a common feature in ligands designed to interact with various physiological receptors. While specific studies on this compound as a receptor agonist or antagonist are not prominent, research on structurally related compounds highlights the potential for this chemical class to modulate receptor activity. For example, in the field of opioid research, derivatives of N-substituted 4β-methyl-5-(3-hydroxyphenyl)morphan have been shown to possess a range of activities from pure antagonism to full agonism at μ, δ, and κ opioid receptors. nih.gov The addition of a 7α-amino group to a pure antagonist scaffold converted it into a full agonist at μ and δ receptors. nih.gov Conversely, prolonged exposure to antagonists of the 5-hydroxytryptamine (5-HT)2 receptor can paradoxically lead to a decrease in receptor density, an effect mediated at the level of gene transcription. nih.gov This demonstrates that compounds can exert complex modulatory effects on receptor expression and function.
Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy
Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug design. Studies on analogues of this compound have provided valuable SAR insights.
In the development of HDAC inhibitors, it was found that incorporating a 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment as a cap group was effective. nih.gov The SAR analysis revealed that the presence of small substituents, such as a methoxy group, on this fragment was beneficial for HDAC inhibitory activity. nih.gov
For N-Benzoyl-2-hydroxybenzamides investigated for activity against various protozoan parasites, modifications were made to the phenolic ring (A), the 4-ethylphenyl ring (B), and the imide linker. nih.gov This systematic alteration led to the identification of compounds with excellent anti-leishmanial and anti-malarial activity, highlighting the importance of specific substitutions on both aromatic rings for potency. nih.gov
Multivariate approaches have also been applied to investigate the SAR of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi. nih.gov By analyzing a set of thirty-six compounds, researchers were able to design new analogues with two- to three-fold higher trypanocidal activity, demonstrating the power of computational methods in refining SAR models and guiding the synthesis of more potent agents. nih.gov These studies collectively underscore that minor structural modifications to the core scaffold can lead to significant changes in biological potency, selectivity, and mechanism of action.
Role in Prebiotic Chemistry and the Origins of Biomolecules
Formamide (B127407) (HCONH2), the parent molecule of this compound, is considered a cornerstone molecule in theories of prebiotic chemistry and the origin of life wikipedia.orgacs.org. Its simple structure, containing the four essential elements for life (hydrogen, carbon, oxygen, and nitrogen), and its ability to act as both a reactant and a solvent make it a plausible precursor for the abiotic synthesis of a wide array of biomolecules wikipedia.org.
Research has demonstrated that formamide, under various plausible prebiotic conditions such as heating or irradiation in the presence of catalysts like minerals, can lead to the formation of a remarkable range of biologically relevant molecules.
Synthesis of Nucleobases:
One of the most significant findings in formamide-based prebiotic chemistry is the synthesis of all four canonical ribonucleobases (adenine, guanine, cytosine, and uracil) and thymine wikipedia.org. Heating formamide in the presence of simple catalysts like calcium carbonate or silica has been shown to produce purines (adenine and guanine) and pyrimidines (cytosine and uracil) wikipedia.org. Theoretical studies have proposed reaction pathways for the formation of nucleobases from formamide, suggesting the involvement of free radical intermediates and formamide dimers acs.orgresearchgate.net. Some studies even suggest that these syntheses can occur without the need for a catalyst, through the thermal decomposition of formamide tandfonline.com.
Formation of Amino Acids and Carboxylic Acids:
Formamide has also been implicated in the prebiotic synthesis of amino acids, the building blocks of proteins. Studies have shown that N-formylaminonitriles, which are precursors to amino acids, can be readily formed from aldehydes and cyanide in a formamide medium acs.org. This process provides a potential prebiotic route to amino acid derivatives acs.org. Furthermore, experiments involving the thermal decomposition of formamide have led to the detection of simple amino acids like glycine, alanine, and norvaline tandfonline.com. Beyond amino acids, formamide chemistry can also yield various carboxylic acids, which are essential components of metabolic cycles wikipedia.org.
The versatility of formamide in prebiotic synthesis is summarized in the table below, highlighting its role as a precursor to a diverse set of biomolecules.
| Biomolecule Class | Specific Examples | Precursor/Conditions | References |
| Nucleobases | Adenine, Guanine, Cytosine, Uracil, Thymine | Formamide, heat, catalysts (e.g., minerals) | wikipedia.orgwikipedia.org |
| Amino Acids | Glycine, Alanine, Norvaline | Thermal decomposition of formamide | tandfonline.com |
| Amino Acid Precursors | N-formylaminonitriles | Aldehydes and cyanide in formamide | acs.org |
| Carboxylic Acids | Various | Formamide chemistry | wikipedia.org |
The ability of a single, simple compound like formamide to generate such a wide and crucial array of biomolecules under plausible early Earth conditions strongly supports its potential central role in the origins of life. While this compound itself has not been directly implicated in these prebiotic scenarios, the foundational chemistry of its formamide group is of profound importance in understanding the chemical evolution that may have led to the emergence of biological systems.
N 5 Chloro 2 Hydroxyphenyl Formamide As a Privileged Scaffold or Intermediate in Organic Synthesis
Contribution to Privileged Scaffold Libraries for Chemical Biology and Drug Discovery
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable templates for the development of novel therapeutic agents. While N-(5-chloro-2-hydroxyphenyl)formamide itself is not extensively documented as a privileged scaffold, its core structure—the o-aminophenol moiety—is a cornerstone for generating libraries of compounds with diverse biological activities. nih.govnih.govvjol.info.vneurekaselect.commdpi.com
Derivatives of o-aminophenol and structurally related salicylanilides have demonstrated a wide array of pharmacological properties. researchgate.netresearchgate.netmdpi.com These include anthelmintic, antibacterial, and antifungal activities. mdpi.comsemanticscholar.orgwikipedia.org For instance, halogenated salicylanilides are a well-established class of anthelmintic drugs used in veterinary medicine. researchgate.netsemanticscholar.org More recent research has uncovered the potential of novel o-aminophenol derivatives as potent inhibitors of ferroptosis, a form of programmed cell death implicated in various diseases. nih.gov
Given this precedent, this compound represents a key intermediate for the synthesis of compound libraries based on these "privileged" o-aminophenol and salicylamide (B354443) cores. Its functional groups allow for diverse modifications, enabling the exploration of chemical space to identify new drug leads.
Table 1: Biological Activities of Structurally Related Scaffolds
| Scaffold Class | Examples of Biological Activity |
|---|---|
| o-Aminophenol Derivatives | Antioxidant, Antibacterial, Cytotoxic, Antiferroptotic nih.govnih.goveurekaselect.com |
| Halogenated Salicylanilides | Anthelmintic (Flukicides), Antibacterial, Antifungal mdpi.comsemanticscholar.orgwikipedia.org |
Utility in the Synthesis of Diverse Heterocyclic Ring Systems (e.g., Quinoline (B57606), Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine, Indole)
The strategic arrangement of functional groups in this compound makes it a useful precursor for the synthesis of various heterocyclic systems.
Quinoline Synthesis: The quinoline ring is a fundamental scaffold in medicinal chemistry. nih.gov this compound can serve as a protected precursor to 2-amino-4-chlorophenol (B47367), a key starting material for the synthesis of substituted quinolines such as 5-chloro-8-hydroxyquinoline. The formyl group can be removed via hydrolysis to free the amine, which then participates in classic quinoline syntheses like the Doebner-von Miller reaction. chemicalbook.com This reaction typically involves the condensation of an aniline (B41778) (in this case, an aminophenol) with an α,β-unsaturated carbonyl compound. chemicalbook.compatsnap.com
A general procedure involves reacting 2-amino-4-chlorophenol with a glycerol (B35011) derivative (which generates acrolein in situ) or directly with acrolein diethyl acetal (B89532) in the presence of a strong acid. chemicalbook.comgoogle.com
Table 2: Representative Synthesis of 5-chloro-8-hydroxyquinoline
| Starting Material | Reagent | Conditions | Product |
|---|---|---|---|
| 2-Amino-4-chlorophenol | Acrolein diethyl acetal, 1N HCl | Reflux, 111°C, 24 hours | 5-chloro-8-hydroxyquinoline chemicalbook.com |
Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine and Indole (B1671886) Synthesis: The utility of this compound as a direct intermediate in the synthesis of more complex heterocyclic systems like pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine or in standard indole syntheses is not well-documented in the scientific literature. Synthetic routes to these scaffolds typically employ different classes of precursors. For instance, the Leimgruber-Batcho indole synthesis, while utilizing a formamide (B127407) derivative (N,N-dimethylformamide dimethyl acetal) as a reagent, starts from an o-nitrotoluene, not an o-aminophenol derivative. wikipedia.orgresearchgate.netorgsyn.org
Development of Novel Synthetic Methodologies Leveraging its Functional Groups
The proximate hydroxyl and formamide groups of this compound enable novel synthetic methodologies, most notably the intramolecular cyclization to form benzoxazoles. Benzoxazoles are an important class of heterocycles found in many pharmaceuticals and functional materials. nih.govthieme.de
The synthesis of a 5-chlorobenzoxazole (B107618) can be achieved directly from this compound through a dehydration reaction. This transformation involves the cyclization of the o-hydroxyformanilide moiety, where the formyl group provides the C2 carbon of the resulting benzoxazole (B165842) ring. This reaction is typically promoted by acid catalysis or thermal conditions that facilitate the elimination of water. This method provides a direct and atom-economical route to the benzoxazole core, leveraging the inherent reactivity of the compound's structure. Numerous methods exist for the synthesis of benzoxazoles from o-aminophenols and a one-carbon source (like an aldehyde or orthoester), and the use of an o-hydroxyformanilide represents a streamlined intramolecular variant of this process. nih.govorganic-chemistry.orgresearchgate.net
Applications in Materials Science as Building Blocks for Advanced Materials
The o-aminophenol structure inherent in this compound makes it a relevant building block for the synthesis of monomers used in advanced materials, particularly high-performance polymers like polybenzoxazoles (PBOs). dtic.mil PBOs are a class of rigid-rod polymers known for their exceptional thermal stability, high tensile strength, and chemical resistance. nasa.gov
The synthesis of PBOs typically involves the polycondensation of bis-o-aminophenol monomers with dicarboxylic acids or their derivatives, followed by thermal cyclodehydration to form the rigid benzoxazole rings that constitute the polymer backbone. nasa.govgoogle.comresearchgate.net this compound serves as a model compound and a potential precursor for synthesizing functionalized mono- or bis-o-aminophenol monomers. The chloro-substituent can be used to modify polymer properties, such as solubility and flame retardancy, or to serve as a handle for further post-polymerization modifications.
Emerging Research Directions and Future Perspectives for N 5 Chloro 2 Hydroxyphenyl Formamide
Advanced Molecular Design Strategies for Enhanced Bioactivity
Future research will likely focus on the rational design of N-(5-chloro-2-hydroxyphenyl)formamide analogs to enhance their biological activity. This involves systematic modifications of the parent structure to understand and optimize its interactions with biological targets. The core principle of this research is the establishment of a comprehensive Structure-Activity Relationship (SAR). nih.govnih.gov SAR studies investigate how specific changes to a molecule's chemical structure affect its biological efficacy. nih.gov
Key strategies would involve:
Modification of the Phenyl Ring: Introducing or altering substituents on the phenyl ring can modulate the molecule's electronic properties, lipophilicity, and steric profile. For instance, replacing the chloro group with other halogens (e.g., fluorine, bromine) or with electron-donating/withdrawing groups could significantly impact target binding affinity.
Alteration of the Hydroxyl and Formamide (B127407) Groups: The phenolic hydroxyl and the N-H of the formamide group are potential hydrogen bond donors, while the carbonyl oxygen and the hydroxyl oxygen are hydrogen bond acceptors. nih.govresearchgate.net Modifying these groups, for example, by converting the hydroxyl group to an ether or ester, or by substituting the N-H proton, would directly probe the importance of these hydrogen bonding interactions for bioactivity. nih.gov
Scaffold Hopping and Bioisosteric Replacement: Advanced techniques may involve replacing the central chlorohydroxyphenyl scaffold with other chemical moieties that retain the key pharmacophoric features but possess improved properties, such as better bioavailability or reduced off-target effects.
These molecular design strategies aim to create a library of derivatives, with each new compound providing insight into the structural requirements for optimal biological activity.
Table 1: Hypothetical Structure-Activity Relationship (SAR) Study for this compound Derivatives
| Modification Site | Proposed Change | Potential Impact on Bioactivity | Rationale |
| C5-Position | Replace Chlorine with Fluorine | May enhance binding affinity and metabolic stability. | Fluorine can form strong interactions and its small size is often well-tolerated. |
| C5-Position | Replace Chlorine with Trifluoromethyl | Could increase lipophilicity and cell membrane permeability. | The CF₃ group is a strong electron-withdrawing group that can alter electronic interactions. |
| C2-Hydroxyl Group | Convert to Methoxy Ether (-OCH₃) | May decrease polarity and alter hydrogen bonding capacity. | Probes the importance of the hydroxyl group as a hydrogen bond donor. |
| Formamide Group | Replace N-H with N-CH₃ | Could improve metabolic stability and membrane permeability. | Removes a hydrogen bond donor site and increases lipophilicity. |
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and analysis of novel compounds based on the this compound scaffold. These computational tools can process vast amounts of chemical and biological data to build predictive models, thereby accelerating the drug discovery process and reducing the reliance on costly and time-consuming experiments. nih.gov
Future applications in this area include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on datasets of synthesized analogs and their measured biological activities to develop robust QSAR models. researchgate.net These models can then predict the activity of virtual, yet-to-be-synthesized compounds, allowing researchers to prioritize the most promising candidates.
ADMET Prediction: AI models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules. Applying these models to virtual derivatives of this compound would enable early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles or toxic effects.
Generative Models for De Novo Design: Advanced deep learning techniques, such as generative adversarial networks (GANs) and chemical language models (CLMs), can be employed to design entirely new molecules. nih.gov By fine-tuning these models with data on active compounds related to this compound, they can generate novel structures that are optimized for high activity and desirable drug-like properties. nih.gov
Table 2: Application of AI/ML in the Research of this compound
| AI/ML Application | Objective | Required Data | Potential Outcome |
| QSAR Modeling | Predict the biological activity of new analogs. | Chemical structures and experimental bioactivity data of existing analogs. | Prioritization of synthetic targets with high predicted potency. |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Chemical structures and known ADMET data for diverse compounds. | Early elimination of candidates with likely poor safety or bioavailability. |
| Generative Design | Create novel molecules with desired properties. | A set of known active molecules to bias the generative model. | Discovery of novel, patentable chemical entities with optimized activity. |
Exploration of Polypharmacology and Multi-Target Directed Ligand Design
Given the complexity of many diseases, which often involve multiple biological pathways, the "one-compound-one-target" paradigm is shifting towards polypharmacology. researchgate.net This approach involves designing single molecules, known as Multi-Target Directed Ligands (MTDLs), that can modulate multiple targets simultaneously. mdpi.comnih.gov The this compound structure presents a promising scaffold for the development of MTDLs. mdpi.com
Future research in this domain would focus on:
Scaffold Fusion: The this compound core could be chemically linked to other known pharmacophores that are active against different, disease-relevant targets. For example, in the context of neurodegenerative diseases, it could be combined with moieties known to inhibit enzymes like cholinesterases or monoamine oxidases. nih.gov
Fragment-Based Design: Fragments of molecules known to bind to various targets could be integrated into the this compound structure to create a hybrid molecule with a multi-target profile.
Computational Screening: Virtual screening techniques can be used to dock a library of this compound derivatives against a panel of disease-related targets to identify compounds with the potential for polypharmacological action.
This strategy could lead to the development of more effective therapeutics for complex multifactorial disorders by addressing different aspects of the disease pathology with a single chemical entity. nih.gov
Development of Analytical Methodologies for Research Applications
As research into this compound and its derivatives progresses, the development of robust and validated analytical methods will be crucial for their characterization, quantification, and quality control. wjpmr.com
Key areas for development include:
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, quantification, and purity assessment of pharmaceutical compounds. nih.gov A reverse-phase HPLC (RP-HPLC) method would need to be developed. This involves optimizing parameters such as the stationary phase (column), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with an acid modifier), flow rate, and detector wavelength to achieve a sharp, symmetrical peak with a good retention time. sielc.comsielc.com
Spectroscopic Characterization: Standard spectroscopic techniques are essential for structural confirmation. This includes ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the proton and carbon framework, Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern. mdpi.comrsc.org
Purity and Stability Studies: Validated analytical methods will be necessary to conduct stability studies under various conditions (e.g., temperature, humidity, light) and to determine the impurity profile of synthesized batches.
Table 3: Hypothetical Parameters for an RP-HPLC Method for this compound
| Parameter | Condition | Purpose |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient) | Eluent to carry the compound through the column; gradient elution allows for optimal separation. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention time. |
| Detection | UV at 210 nm | Wavelength for quantifying the analyte based on its absorbance. sielc.com |
| Injection Volume | 10 µL | The amount of sample introduced into the system. |
| Column Temperature | 30 °C | Ensures reproducibility of retention times. |
Investigations into Supramolecular Chemistry and Crystal Engineering
The solid-state properties of a compound, such as solubility, stability, and bioavailability, are governed by its crystal structure and the intermolecular interactions within the crystal lattice. Supramolecular chemistry and crystal engineering offer tools to understand and control these properties. nih.gov For this compound, the presence of hydroxyl and formamide groups makes it an excellent candidate for forming strong and directional hydrogen bonds. researchgate.net
Future research directions include:
Single-Crystal X-ray Diffraction: Obtaining a single crystal and determining its structure via X-ray diffraction would provide definitive proof of its molecular conformation and reveal the precise arrangement of molecules in the solid state. This analysis would identify key intermolecular interactions, such as hydrogen bonds and potential π–π stacking between the phenyl rings. nih.govresearchgate.net
Polymorph and Co-crystal Screening: The compound may exist in different crystalline forms (polymorphs), each with unique physical properties. A systematic screening for polymorphs could identify the most stable and soluble form. Furthermore, co-crystallization with other pharmaceutically acceptable molecules (co-formers) could be explored as a strategy to engineer improved physicochemical properties.
Hirshfeld Surface Analysis: This computational technique can be used to visualize and quantify the different types of intermolecular contacts within the crystal structure, providing deeper insight into the forces that hold the crystal together. nih.gov
Understanding the supramolecular chemistry of this compound is essential for controlling its solid-state properties, which is a critical aspect of pharmaceutical development.
Table 4: Key Concepts in Crystal Engineering for this compound
| Concept | Description | Relevance to this compound |
| Hydrogen Bonding | A strong, directional interaction between a hydrogen atom and an electronegative atom (O, N). | The -OH and -NH groups are strong hydrogen bond donors, and the C=O and -OH groups are acceptors, likely dominating the crystal packing. researchgate.net |
| π–π Stacking | An attractive, noncovalent interaction between aromatic rings. | The phenyl ring can participate in stacking interactions, contributing to crystal stability. |
| Polymorphism | The ability of a solid material to exist in more than one crystal structure. | Different polymorphs can have different solubilities and stabilities, impacting drug performance. |
| Co-crystals | Crystalline structures containing two or more different molecules in the same crystal lattice. | A strategy to modify physical properties like solubility and melting point without altering the covalent structure of the active molecule. |
Q & A
Q. What advanced techniques are used to study degradation pathways under oxidative stress?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
